7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Agent Synthesis
7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid derivatives have been studied for their potential as antibacterial agents. A study by Egawa et al. (1984) synthesized compounds with amino and hydroxy-substituted cyclic amino groups at C-7, resulting in compounds more active than enoxacin and warranting further biological study (Egawa et al., 1984).
Molecular Recognition in Water
The molecule has been explored for its role in molecular recognition in water. Verdejo et al. (2009) incorporated carboxylic acids or amino groups to aryl extended calix[4]pyrrole to create water-soluble receptors that effectively bind aromatic N-oxides in water (Verdejo, Gil-Ramírez, & Ballester, 2009).
Vibrational Analysis of Complexes
A study conducted by Periathai and Rajagopal (2014) included pyridine in their analysis of amino acids and their characteristic aggregation patterns, focusing on the vibrational analysis using FTIR and Raman measurements (Periathai & Rajagopal, 2014).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For instance, Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds for potential use in agrochemicals and functional materials (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Carbon Isotopic Distribution Studies
In the field of geochimica, Pizzarello, Huang, and Fuller (2004) analyzed the δ 13 C values of amino acids, including pyridine carboxylic acids, from the Murchison meteorite, providing insights into the synthetic histories of soluble organics in meteorites (Pizzarello, Huang, & Fuller, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6-4(1-2-10-6)5(3-11-7)8(12)13/h1-3,10H,(H2,9,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNLUOLXWHNQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.